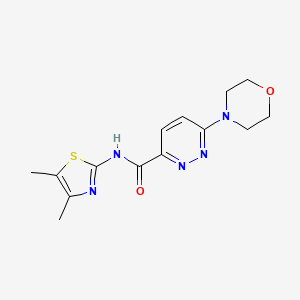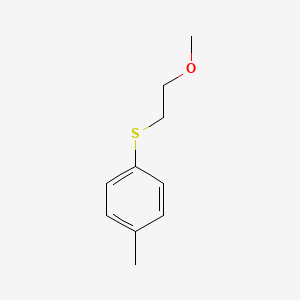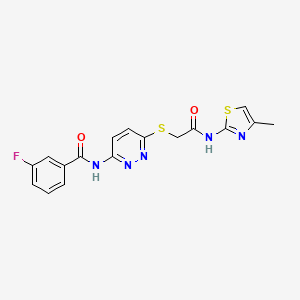![molecular formula C17H23N3O2S B2793222 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine CAS No. 2320421-41-6](/img/structure/B2793222.png)
4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine, also known as MRS2500, is a selective antagonist for the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in platelet aggregation and thrombosis. MRS2500 has been widely used in scientific research to investigate the physiological effects and mechanism of action of the P2Y1 receptor.
作用機序
4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine selectively blocks the activation of the P2Y1 receptor by ATP. This receptor is involved in the activation of platelets, which leads to the formation of blood clots. By blocking the receptor, 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine can prevent platelet aggregation and reduce the risk of thrombosis.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine can effectively block the activation of the P2Y1 receptor in platelets, leading to a reduction in platelet aggregation and thrombus formation. Additionally, 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine has been shown to have anti-inflammatory effects and can modulate neuronal signaling in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine in scientific research is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the effects of this receptor on physiological processes without interfering with other receptors. However, one limitation of 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine. One area of interest is investigating the role of the P2Y1 receptor in other physiological processes, such as wound healing and cancer. Additionally, researchers are exploring the potential therapeutic applications of 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine, such as in the treatment of thrombotic disorders and neurodegenerative diseases. Further studies are also needed to optimize the synthesis and formulation of 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine for use in various experimental settings.
合成法
4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine can be synthesized through a multi-step process involving the reaction of 3-methylphenylmethylsulfonyl chloride with 4-(3-methylimidazol-4-yl)piperidine. The resulting product is then purified through column chromatography to obtain 4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine in its pure form.
科学的研究の応用
4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine has been used in various scientific research studies to investigate the role of the P2Y1 receptor in platelet aggregation and thrombosis. It has also been used to study the effects of the receptor on other physiological processes such as neuronal signaling and inflammation.
特性
IUPAC Name |
4-(3-methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-4-3-5-15(10-14)12-23(21,22)20-8-6-16(7-9-20)17-11-18-13-19(17)2/h3-5,10-11,13,16H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIKXWICLAJAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-5-yl)-1-[(3-methylphenyl)methanesulfonyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793146.png)
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2793149.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2793150.png)
![(Z)-methyl 2-(6-methoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2793152.png)


![4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol](/img/structure/B2793155.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2793156.png)


![6-benzyl-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2793162.png)